4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile
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Overview
Description
4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile is a complex organic compound that features a pyrazole ring, an azetidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the 4-bromo-1H-pyrazole derivative, which can be achieved through the bromination of pyrazole. This intermediate is then reacted with an azetidine derivative under suitable conditions to form the azetidinylmethylpyrazole intermediate. Finally, this intermediate is coupled with a benzonitrile derivative using a suitable coupling reagent, such as a palladium catalyst, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex biaryl structures.
Scientific Research Applications
4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used in studies to understand its interactions with biological molecules, which can provide insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound that shares the pyrazole ring but lacks the azetidine and benzonitrile groups.
Azetidine Derivatives: Compounds that contain the azetidine ring but differ in other substituents.
Benzonitrile Derivatives: Compounds that contain the benzonitrile group but differ in other substituents.
Uniqueness
4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile is unique due to its combination of a pyrazole ring, an azetidine ring, and a benzonitrile group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
4-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4/c16-15-6-18-20(11-15)10-14-8-19(9-14)7-13-3-1-12(5-17)2-4-13/h1-4,6,11,14H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYFBAXIBOLMRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)C#N)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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